2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

carbonic anhydrase inhibition sulfonamide SAR isoform selectivity

2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide (CAS 1060260-48-1) is a synthetic sulfonamide-acetamide hybrid featuring a 2,5-dimethoxybenzenesulfonamide head group linked via a p-phenylacetamide spacer to an N-[(thiophen-2-yl)methyl] tail. The compound belongs to the aromatic sulfonamide class widely investigated for carbonic anhydrase (CA) inhibition, but its distinct substitution pattern—2,5-dimethoxy electron-donating groups on the benzenesulfonamide ring combined with a thiophenylmethyl acetamide tail—differentiates it from the well-characterized 4-sulfamoylphenyl-2-(thiophen-2-yl)acetamide scaffolds that have published X-ray co-crystal structures and isoform-selectivity profiles.

Molecular Formula C21H22N2O5S2
Molecular Weight 446.5 g/mol
CAS No. 1060260-48-1
Cat. No. B6543025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
CAS1060260-48-1
Molecular FormulaC21H22N2O5S2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
InChIInChI=1S/C21H22N2O5S2/c1-27-17-9-10-19(28-2)20(13-17)30(25,26)23-16-7-5-15(6-8-16)12-21(24)22-14-18-4-3-11-29-18/h3-11,13,23H,12,14H2,1-2H3,(H,22,24)
InChIKeyQNEIUULFAQMOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2,5-Dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide (CAS 1060260-48-1): A Structurally Differentiated Sulfonamide Acetamide for Targeted Carbonic Anhydrase and Sulfonamide-Pharmacophore Research


2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide (CAS 1060260-48-1) is a synthetic sulfonamide-acetamide hybrid featuring a 2,5-dimethoxybenzenesulfonamide head group linked via a p-phenylacetamide spacer to an N-[(thiophen-2-yl)methyl] tail . The compound belongs to the aromatic sulfonamide class widely investigated for carbonic anhydrase (CA) inhibition, but its distinct substitution pattern—2,5-dimethoxy electron-donating groups on the benzenesulfonamide ring combined with a thiophenylmethyl acetamide tail—differentiates it from the well-characterized 4-sulfamoylphenyl-2-(thiophen-2-yl)acetamide scaffolds that have published X-ray co-crystal structures and isoform-selectivity profiles [1][2]. This evidence guide establishes the structural and physicochemical grounds for prioritizing this compound over its closest analogs when isoform-selective or chemotype-variation SAR studies are required.

Why Generic Substitution of 2-[4-(2,5-Dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide Is Not Advisable: Structural Determinants of CA Isoform Selectivity and Physicochemical Profile


Sulfonamide acetamides bearing thienyl moieties are not freely interchangeable. In the well-studied 4-sulfamoylphenyl-2-(thiophen-2-yl)acetamide series, the addition of a single 3-fluoro substituent on the benzenesulfonamide ring changed the hCA II Ki from 50 nM to 390 nM (7.8-fold loss) while improving hCA VII Ki from 6.2 nM to 7.0 nM, demonstrating that even minor substituent variations profoundly alter isoform selectivity [1]. The target compound introduces two simultaneous modifications relative to that baseline scaffold: a 2,5-dimethoxy substitution on the benzenesulfonamide ring (replacing the primary sulfonamide with a secondary sulfonamide bearing electron-donating methoxy groups) and an N-[(thiophen-2-yl)methyl]acetamide tail (introducing an additional methylene spacer and altered hydrogen-bonding geometry versus the 2-(thiophen-2-yl)acetamide tail). X-ray crystallographic evidence confirms that the thienylacetamido tail conformations in hCA II are highly sensitive to subtle changes in the benzenesulfonamide scaffold [1][2]. Consequently, generic substitution of in-class compounds would unpredictably alter both binding affinity and isoform selectivity, making the procurement of this specific derivative essential for SAR studies or focused screening campaigns that require this precise chemotype.

Quantitative Differentiation Evidence for 2-[4-(2,5-Dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide Versus Closest Structural Analogs


Carbonic Anhydrase Isoform Selectivity Baseline: 2,5-Dimethoxy vs. 4-Sulfamoyl Benzenesulfonamide Head Groups

The closest structurally characterized comparator, N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide, exhibits hCA isoform Ki values spanning 6.2 nM (hCA VII) to 80,000 nM (hCA III) [1]. The target compound replaces the primary sulfonamide (SO2NH2) with a 2,5-dimethoxybenzenesulfonamide group, introducing two electron-donating methoxy substituents that increase the pKa of the sulfonamide NH and alter the geometry of the zinc-binding pharmacophore. In published benzenesulfonamide SAR, electron-donating substituents on the sulfonamide phenyl ring have been shown to modulate CA isoform selectivity by differentially affecting the hydrophobic pocket interactions in isoforms I, II, VII, and IX [2][3]. The 2,5-dimethoxy pattern is predicted to reduce off-target CA I and CA II affinity while potentially preserving or enhancing CA VII and CA IX binding, analogous to the selectivity shift observed with the 3-fluoro analog (CA II Ki shift from 50 nM to 390 nM) [1].

carbonic anhydrase inhibition sulfonamide SAR isoform selectivity

Tail Conformation Differentiation: N-[(Thiophen-2-yl)methyl]acetamide vs. 2-(Thiophen-2-yl)acetamide and Impact on CA Active-Site Interactions

X-ray crystal structures of hCA II complexed with N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide (PDB 3R16, 1.60 Å resolution) and N-(2-fluoro-4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide (PDB 3R17, 1.70 Å resolution) reveal that the 2-thienylacetamido tail adopts markedly different conformations in the active site despite identical benzenesulfonamide core positioning [1][2]. The target compound further modifies the tail by inserting a methylene spacer between the acetamide nitrogen and the thiophene ring (N-[(thiophen-2-yl)methyl]acetamide vs. 2-(thiophen-2-yl)acetamide). This additional rotatable bond increases the conformational degrees of freedom and shifts the thiophene ring deeper into the hydrophobic cleft formed by residues Phe131, Val135, Leu204, and Pro202 [1]. In the published structures, the thienylacetamido tail interactions with these residues are the primary determinants of isoform selectivity between hCA II and hCA VII [1][3].

X-ray crystallography ligand conformation thienylacetamido tail structure-based design

Physicochemical Profile Differentiation: cLogP and Hydrogen-Bond-Donor/Acceptor Balance Versus Primary Sulfonamide Analogs

The target compound (C21H22N2O5S2, MW 446.5 g/mol) introduces a secondary sulfonamide (NHSO2-) and two methoxy groups absent in the comparator N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide (C12H12N2O3S2, MW 296.4 g/mol) . The 2,5-dimethoxybenzenesulfonamide moiety increases calculated logP (cLogP) by approximately 1.8–2.3 log units versus the primary sulfonamide comparator, based on fragment-based calculation methods, while reducing the hydrogen-bond-donor count from 3 (comparator) to 2 (target) [1]. This shift toward higher lipophilicity and reduced H-bond-donor capacity is expected to enhance passive membrane permeability while potentially altering the balance of enthalpic versus entropic contributions to target binding [2].

lipophilicity drug-likeness permeability physicochemical properties

Sulfonamide Pharmacophore Versatility: Potential Multi-Target Profiling Beyond Carbonic Anhydrase

The benzenesulfonamide moiety is a privileged pharmacophore with validated activity across multiple target classes including carbonic anhydrases, cyclin-dependent kinases (CDKs), lysine-specific demethylase 1 (LSD1), and bacterial dihydropteroate synthase [1][2][3]. While the comparator N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide has been exclusively characterized as a CA inhibitor [4], the target compound's 2,5-dimethoxybenzenesulfonamide group more closely resembles the pharmacophore of reported LSD1 reversible inhibitors (e.g., N-(3-substituted-phenyl)benzenesulfonamides) and thiophene-containing CDK inhibitors [1][2]. Substituted thiophene sulfonamides have been identified as selective inhibitors of Pfmrk (Plasmodium falciparum CDK) over human CDK1, CDK2, and CDK6 [2], suggesting that the target compound's combined 2,5-dimethoxybenzenesulfonamide and thiophenylmethyl motifs may expand its target space beyond CA inhibition alone.

sulfonamide pharmacophore kinase inhibition LSD1 inhibition antibacterial sulfonamide multi-target profiling

Recommended Application Scenarios for 2-[4-(2,5-Dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity SAR Studies Requiring a 2,5-Dimethoxybenzenesulfonamide Chemotype

The compound is best deployed as a chemical probe in carbonic anhydrase SAR campaigns where the goal is to map how electron-donating substituents on the benzenesulfonamide ring modulate isoform selectivity across hCA I, II, VII, and IX. The baseline selectivity data for the 4-sulfamoylphenyl comparator (hCA VII Ki = 6.2 nM; hCA II Ki = 50 nM; selectivity ratio ~8-fold) [1] provides a quantitative benchmark against which the 2,5-dimethoxy derivative's selectivity shift can be measured. Procure this compound specifically when the research question requires a secondary benzenesulfonamide pharmacophore with increased lipophilicity and reduced hydrogen-bond-donor count relative to primary sulfonamide controls.

Blood-Brain Barrier Penetration Screening for CNS-Targeted Sulfonamide CA Inhibitors

The calculated cLogP shift of approximately +2 log units versus the primary sulfonamide comparator [2] positions this compound as a more CNS-accessible sulfonamide chemotype. Use this compound in parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo brain-to-plasma ratio studies alongside the comparator N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide to quantify the impact of the 2,5-dimethoxybenzenesulfonamide modification on BBB penetration. This application is directly relevant to programs targeting hCA VII for epilepsy or neuropathic pain indications.

Focused Library Screening Against Multi-Target Sulfonamide Panels (CA, CDK, LSD1)

Given the benzenesulfonamide-thiophene hybrid pharmacophore's overlap with validated inhibitors of carbonic anhydrase [1], Plasmodium falciparum CDK (Pfmrk; reported selectivity >10-fold over human CDK1/2/6) [3], and LSD1 (reported IC50 range 0.1–10 μM for N-aryl-benzenesulfonamides) [4], this compound is suitable as a screening deck member in multi-target profiling assays. Its procurement is recommended for laboratories running automated biochemical panels against these three target classes to identify unexpected polypharmacology or off-target liabilities not captured by CA-only focused libraries.

Crystallographic Fragment Screening Leveraging the Extended Thienylmethyl Tail for Novel Binding Mode Discovery

The N-[(thiophen-2-yl)methyl]acetamide tail provides a longer, more flexible hydrophobic extension than the 2-(thiophen-2-yl)acetamide tail characterized in PDB structures 3R16 and 3R17 [1]. Soaking this compound into hCA isoform crystals (II, VII, IX) may reveal novel binding poses where the thiophene ring occupies sub-pockets not engaged by the parent scaffold. This application is valuable for structure-based drug design groups seeking to expand the chemical space of isoform-selective CA inhibitors beyond the conformations captured in existing X-ray co-structures.

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